Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride
Description
Systematic IUPAC Name
The systematic IUPAC name for this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is a three-carbon propanoate ester, with substituents prioritized according to IUPAC rules. The carboxylate group (methyl ester) occupies position 1, while the amino group (-NH₂) is located at position 3. The two cyclohexylmethyl groups are bonded to the second carbon atom, resulting in the name methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride .
The numbering of the propane backbone begins at the ester oxygen, ensuring the lowest possible locants for substituents. The prefix “bis(cyclohexylmethyl)” denotes two identical substituents at position 2, and the “hydrochloride” suffix indicates the presence of a hydrochloride salt form.
Alternative Nomenclature and Synonyms
While the systematic IUPAC name is the most precise identifier, alternative designations and synonyms are occasionally used in commercial or technical contexts:
- Methyl 3-amino-2,2-di(cyclohexylmethyl)propanoate hydrochloride (substituting “bis” with “di” for clarity).
- CAS 1255098-86-2 (a universal identifier in chemical databases).
No widely recognized trivial names or abbreviations are currently associated with this compound in public domain literature. The lack of common synonyms underscores its specialized use and relatively recent introduction to chemical catalogs.
Registry Numbers
The compound is cataloged in major chemical databases under the following identifiers:
Structural Analysis and Substituent Effects
The compound’s structure features a central propane backbone with two cyclohexylmethyl groups at the second carbon, creating a highly congested steric environment. This arrangement influences reactivity, particularly in reactions involving the amino group at position 3. The ester moiety at position 1 provides a site for further functionalization, such as hydrolysis to carboxylic acids or transesterification.
The cyclohexylmethyl substituents adopt chair conformations, minimizing ring strain and steric clashes. This conformational stability is critical for applications requiring predictable spatial arrangements, such as chiral catalyst design or host-guest chemistry.
Properties
CAS No. |
1255098-86-2 |
|---|---|
Molecular Formula |
C18H34ClNO2 |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclohexyl-2-(cyclohexylmethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C18H33NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h15-16H,2-14,19H2,1H3;1H |
InChI Key |
NJDDBUNZSHARRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)(CC2CCCCC2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification Step
- Starting from hydroxypivalic acid or analogous carboxylic acids, esterification is performed using methanol or other alcohol solvents (ethanol, isopropanol) under acid catalysis (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid).
- Reaction conditions typically involve reflux for 6–18 hours with continuous monitoring by gas chromatography (GC).
- After completion, the reaction mixture is neutralized, extracted, dried, and concentrated to obtain the methyl ester intermediate.
Typical data from related esterification reactions:
| Solvent | Acid Catalyst | Reflux Time (h) | Yield (%) | Purity (GC %) |
|---|---|---|---|---|
| Methanol | Sulfuric acid | 6 | 73-74 | 99.2-99.8 |
| Ethanol | Sulfuric acid | 8 | 70-75 | 99.1-99.6 |
| Isopropanol | Sulfuric acid | 18 | 70 | 99.1 |
These yields and purities indicate efficient esterification suitable for scale-up.
Protection and Functional Group Manipulation
- Protection of hydroxyl or amino groups may be required to prevent side reactions during subsequent steps.
- Acyl chlorides or other protecting agents can be used to protect intermediates.
- Oxidation and reduction steps (e.g., using sodium periodate and ruthenium trichloride) may be employed to modify side chains or introduce functional groups.
- Ammonia or ammonium salts are used to introduce the amino group via nucleophilic substitution or amidation.
Ammonia Treatment and Hydrochloride Salt Formation
- The methyl ester intermediate is treated with concentrated aqueous ammonia (typically 28%) under reflux (6–8 hours).
- After reaction completion, the mixture is cooled, and the product is extracted and concentrated.
- The free amine is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
- Yields for the amination step range from approximately 54% to 80%, depending on conditions and starting materials.
Example yields from ammonia treatment:
| Ester Intermediate | Ammonia Reflux Time (h) | Yield of Amino Propanoate (%) |
|---|---|---|
| Methyl hydroxypivalate ester | 6 | 70.6 |
| Isopropyl hydroxypivalate ester | 8 | 54.7 |
| Ethyl hydroxypivalate ester | 8 | 60 |
These data demonstrate that the choice of ester and reaction conditions significantly influence the yield of the amino ester intermediate.
| Step | Reagents/Conditions | Purpose/Transformation | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1. Esterification | Hydroxypivalic acid + Methanol + Acid catalyst | Formation of methyl ester | 70-75 | Reflux 6-18 h, GC monitored |
| 2. Protection | Acyl chlorides, alkali, suitable solvent | Protect functional groups | Variable | Prevent side reactions |
| 3. Amination | Concentrated ammonia solution, reflux | Introduce amino group at 3-position | 55-80 | Followed by HCl salt formation |
- The synthetic route is sensitive to the choice of ester group and reaction conditions, impacting yield and purity.
- Protection strategies are critical when complex substituents such as cyclohexylmethyl groups are present to avoid side reactions.
- Ammonia treatment under controlled reflux conditions is effective for introducing the amino group.
- Conversion to the hydrochloride salt improves solubility and stability, facilitating pharmaceutical applications.
- Purification often requires extraction and concentration steps; chromatographic purification may be necessary depending on impurities.
The preparation of methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride involves a multi-step synthetic process centered around esterification, functional group protection, amination, and salt formation. Although direct detailed protocols for this exact compound are limited, analogous methods for related 3-amino-2,2-disubstituted propanoates provide a robust framework. Optimization of reaction conditions and purification steps is essential to achieve high yield and purity suitable for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
Pharmaceutical Development
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride has garnered attention as a candidate for drug formulation targeting metabolic disorders and pain management. Its structural properties suggest it may interact effectively with various biological targets, including neurotransmitter systems and metabolic pathways.
Case Studies:
- Pain Management: Preliminary studies indicate that compounds similar to this compound exhibit antinociceptive properties in rodent models of neuropathic pain, suggesting potential applications in pain relief therapies.
- Metabolic Disorders: The compound's ability to modulate metabolic pathways may position it as a therapeutic agent for conditions such as obesity or diabetes.
Biochemical Research
In biochemical research, this compound is utilized to explore interactions with enzymes and receptors. Its dual cyclohexylmethyl substitution may influence its pharmacokinetic properties and biological activity compared to other compounds.
Interaction Studies:
- Binding Affinity: Initial studies have shown that this compound can bind to specific neurotransmitter receptors, potentially altering their activity.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in neurotransmitter uptake, particularly GABA transporters, which are essential for maintaining neurotransmitter balance in the central nervous system.
Synthesis and Derivative Studies
The synthesis of this compound typically involves several steps starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | Cyclohexylmethyl bromide and methyl acrylate |
| Nucleophilic Substitution | Formation of methyl 3-(cyclohexylmethyl)propanoate |
| Amination | Introduction of the amino group |
Summary of Biological Activities
Research indicates several notable biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antinociceptive Effects | Exhibits significant antinociceptive effects in rodent models of neuropathic pain. |
| Neuroprotective Effects | May protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases. |
| Antimicrobial Activity | Similar compounds have shown antimicrobial properties; further studies are needed to confirm this potential. |
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Weight Comparisons
Substituents at the C2 position and ester groups (methyl/ethyl) are key differentiators among analogs. The bis(cyclohexylmethyl) groups in the target compound contribute to its higher molecular weight compared to derivatives with smaller substituents.
Table 1: Structural and Molecular Data
*Estimated based on structural similarity.
Key Observations:
- Steric Bulk : The bis(cyclohexylmethyl) groups in the target compound result in a molecular weight ~2.3× higher than the dimethyl analog (181.66 g/mol) and ~1.2× higher than the bis(4-methylbenzyl) derivative (347.88 g/mol) .
- Hydrophobicity : Cyclohexyl and benzyl groups enhance lipophilicity compared to smaller substituents (e.g., cyclopropylmethyl or difluoro ), impacting solubility and membrane permeability.
- Electronic Effects: Electron-withdrawing groups (e.g., difluoro , 4-chlorophenyl ) reduce the basicity of the amino group, whereas alkyl substituents (e.g., dimethyl ) exert minimal electronic influence.
Biological Activity
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes two cyclohexylmethyl groups and an amino group. This article delves into its biological activity, exploring its potential therapeutic applications, interaction with biological systems, and relevant research findings.
- Molecular Formula: C₁₃H₁₈ClN₁O₂
- Molecular Weight: 331.9 g/mol
- CAS Number: 1255098-86-2
The compound's structure contributes significantly to its biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, which are crucial in forming derivatives that may exhibit enhanced biological activity.
Pharmacological Potential
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and neurotransmitter systems. This interaction is primarily due to its structural features that enhance binding affinity to these targets.
Potential Applications:
- Neurotransmitter Modulation: Compounds with similar structures have shown the ability to influence neurotransmitter pathways, suggesting that this compound may also exhibit neuroactive properties.
- Therapeutic Scaffold: Its unique structural configuration positions it as a potential scaffold for designing new therapeutic agents targeting complex biological systems.
Interaction Studies
Research focusing on the interaction of this compound with biological receptors has yielded promising results. The compound's ability to bind effectively to various enzymes suggests potential applications in drug development.
Binding Affinity Studies:
- Compounds structurally similar to this compound have demonstrated significant binding affinities in preliminary assays. Further studies are required to quantify these interactions and elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 | Contains a pyrazine ring | Potential anti-cancer properties |
| Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate | 1483953-12-3 | Chlorinated aromatic system | Enhanced lipophilicity for better bioavailability |
| Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | 14907-27-8 | Indole moiety | Known for neuroprotective effects |
Case Studies and Research Findings
-
CNS Penetration Studies:
Research indicates that compounds similar to this compound can penetrate the blood-brain barrier effectively. This property is crucial for developing treatments for central nervous system disorders. -
Reactivity and Stability:
Investigations into the reactivity of the amino group suggest that modifications can lead to compounds with improved stability against enzymatic degradation, enhancing their therapeutic potential .
Q & A
Q. What are common synthetic routes for preparing Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride?
A typical synthesis involves acid-catalyzed esterification and subsequent hydrochloride salt formation. For example, a dioxane solution of hydrochloric acid is added to a precursor (e.g., a Boc-protected intermediate), followed by stirring at room temperature and reduced-pressure concentration to isolate the product . Reaction optimization may include controlling stoichiometry (e.g., 4:1 HCl-to-precursor molar ratio) and monitoring reaction completion via TLC or LC-MS.
Q. How is this compound characterized using spectroscopic techniques?
1H-NMR in DMSO-d6 is critical for structural confirmation. Key signals include:
- Broad singlet at δ 9.00 ppm (NH3+ or NH2+ protons).
- Methoxy group resonance (δ 3.79 ppm, s, 3H).
- Cyclohexylmethyl protons as multiplet clusters (δ 1.0–2.5 ppm).
Additional characterization employs FT-IR (C=O stretch at ~1740 cm⁻¹) and HRMS for molecular ion verification .
Q. What purification methods are effective for isolating high-purity samples?
Recrystallization from chloroform-methanol mixtures (e.g., 3:1 v/v) yields crystals suitable for X-ray diffraction, as demonstrated for structurally related esters . Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities, ensuring ≥95% purity .
Advanced Research Questions
Q. What factors influence the stability of this compound under different storage conditions?
Stability is pH- and humidity-dependent. Hydrolytic degradation occurs in aqueous solutions (t1/2 < 24 hrs at pH 7.4), necessitating storage as a lyophilized powder at -20°C. Desiccants (e.g., silica gel) mitigate hygroscopic decomposition, as noted in safety guidelines for similar hydrochlorides .
Q. How can stereochemical integrity be assessed during synthesis?
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) resolves enantiomers. Optical rotation ([α]D²⁵) comparisons to literature values (e.g., [α]D²⁵ = +15° for (S)-enantiomers) validate enantiopurity. X-ray crystallography further confirms absolute configuration .
Q. What solvent systems minimize byproduct formation during esterification?
Polar aprotic solvents (e.g., dioxane, THF) suppress racemization compared to protic solvents. For example, dioxane-HCl systems achieve >99% yield without detectable epimerization, whereas methanol-HCl may yield 5–10% diastereomers .
Q. How are degradation products identified under accelerated stability testing?
Forced degradation (40°C/75% RH, 14 days) followed by LC-MS/MS reveals primary degradation pathways:
Q. What computational models predict the compound’s solubility and reactivity?
DFT calculations (B3LYP/6-31G*) estimate logP ≈ 3.8, aligning with experimental octanol-water partitioning data. Molecular dynamics simulations (AMBER force field) model interactions with biological targets, such as esterase binding pockets .
Q. How does the compound interact with enzymatic systems in pharmacological studies?
In vitro assays with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) show competitive inhibition (Ki ≈ 1–10 µM), suggesting potential neuropharmacological applications. Radiolabeled analogs (³H or ¹⁴C) track metabolic pathways in hepatocyte models .
Q. How are contradictions in spectral data resolved during structural elucidation?
Discrepancies in 1H-NMR splitting patterns (e.g., unexpected doublets for methylene protons) are addressed via NOESY (nuclear Overhauser effect) to confirm spatial proximity of cyclohexyl groups. X-ray crystallography provides definitive bond-length and angle data .
Methodological Notes
- Stereochemical Analysis : Use chiral derivatizing agents (e.g., Marfey’s reagent) for LC-MS enantiomer quantification .
- Purity Criteria : USP/EP guidelines recommend ≤0.15% total impurities for pharmaceutical intermediates .
- Safety Protocols : Follow GHS hazard codes (H315, H319, H335) for handling; use fume hoods and PPE during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
